(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine is an organic compound characterized by its unique structure, which includes a benzodioxole moiety and a bromobenzylamine component. Its molecular formula is . This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis.
This compound is classified as an aromatic amine due to the presence of both aromatic rings and an amine functional group. It is synthesized from 1,3-benzodioxole-5-carboxaldehyde and 3-bromobenzylamine, typically under controlled laboratory conditions. The compound is available from chemical suppliers for research purposes, with its CAS number being 355814-90-3.
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine primarily involves the following steps:
While specific industrial methods are not widely documented, the general approach involves scaling laboratory synthesis for larger production volumes, optimizing reaction parameters such as temperature and pressure to enhance yield and purity.
The molecular structure of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine can be represented as follows:
The structural complexity contributes to its reactivity and potential interactions in biological systems.
(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine can participate in several chemical reactions:
Common reagents used include:
The mechanism of action for (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in certain metabolic pathways, leading to potential therapeutic effects against various diseases.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
The compound has several noteworthy applications:
The 1,3-benzodioxol-5-ylmethyl (piperonyl) moiety constitutes a privileged structural motif in central nervous system (CNS)-targeting compounds, positioning this amine derivative within the benzodioxolylalkylamine pharmacophore class. This classification shares significant structural homology with neurotransmitter analogues and bioactive molecules featuring the methylenedioxy bridge, which influences pharmacokinetic behavior through modulation of lipophilicity and metabolic stability. The benzodioxole system demonstrates three key chemical properties: 1) Enhanced lipophilicity parameters (predicted LogP ≈ 3.2) facilitating blood-brain barrier penetration; 2) Metabolic resistance compared to catechol systems due to methylenedioxy bridge protection from COMT-mediated degradation; and 3) Planarity modulation of the aromatic system influencing target binding interactions [4] [9].
Table 1: Benzodioxole-Containing Pharmacophores and Key Properties [4] [9]
Compound Structure | Pharmacological Class | Key Structural Feature | Biological Relevance |
---|---|---|---|
(1,3-Benzodioxol-5-ylmethyl)alkylamines | Neurotransmitter analogs | Flexible aminoethyl tether | Monoamine transporter interaction |
Piperonyl-based PDE2 inhibitors | Enzyme inhibitors | Benzodioxole-heteroaryl linkage | CNS penetrance for neurological targets |
N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine | Synthetic intermediate | Short aliphatic chain | Building block for complex amines |
The secondary amine linkage in (1,3-benzodioxol-5-ylmethyl)(3-bromobenzyl)amine provides critical torsional flexibility while maintaining sufficient conformational restraint for target engagement. This structural balance supports its investigation in multitarget ligand development where simultaneous interaction with complementary biological targets may enhance therapeutic efficacy. Computational models indicate the amine nitrogen adopts a pyramidal configuration at physiological pH, potentially serving as hydrogen bond acceptor—a feature exploited in tubulin inhibitor design where similar amines disrupt microtubule assembly through interfacial interactions [7].
The 3-bromobenzyl substituent contributes essential steric and electronic properties that significantly expand the compound's potential applications in medicinal chemistry. The bromine atom at the meta-position provides three strategic advantages: 1) Serving as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira); 2) Imparting moderate lipophilicity enhancement (π = 0.08-0.15) without excessive molecular weight increase; and 3) Influencing receptor binding affinity through halogen bonding interactions with carbonyl oxygen atoms in target proteins [4] . This specific substitution pattern differentiates it from para- and ortho-bromo isomers, which exhibit distinct conformational effects and steric accessibility.
The bromine atom's sigma constant (σₘ = 0.39) contributes moderate electron-withdrawing character to the aromatic system, potentially enhancing the benzylic C-H acidity and influencing the central amine's basicity. This electronic perturbation makes the 3-bromobenzyl unit particularly valuable in photoactivatable prodrug systems where halogen positioning affects energy transfer efficiency. Research on tubulin inhibitors demonstrates that bromoaryl-containing compounds serve as effective precursors for photoremovable protecting groups, enabling precise spatiotemporal control of drug activation—a strategy applicable to this amine scaffold [7].
Table 2: Comparative Analysis of Halogenated Benzyl Moieties in Amine Design [5] [7]
Substituent | Van der Waals Radius (Å) | Hammett Constant (σₘ) | Common Applications | Representative Bioactivity |
---|---|---|---|---|
3-Bromobenzyl | 1.85 | 0.39 | Cross-coupling precursors; Tubulin inhibitors | Photocaged prodrug activation |
3-Chlorobenzyl | 1.75 | 0.37 | PDE inhibitors; Antimicrobials | Phosphodiesterase modulation |
3-Fluorobenzyl | 1.47 | 0.34 | PET tracers; CNS agents | Blood-brain barrier penetration |
3-Iodobenzyl | 1.98 | 0.35 | Radiolabeling substrates | Diagnostic imaging agents |
Structural analogs featuring chloro substitutions (e.g., (1,3-benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide, CAS 423736-31-6) confirm the halogen-specific effects on biological activity, with bromo derivatives generally exhibiting superior cellular penetration compared to chloro analogs in glioblastoma models [5]. This positions the bromo-substituted compound as particularly promising for oncology applications where intracellular delivery remains challenging. Molecular docking studies suggest the 3-bromobenzyl group engages in hydrophobic pocket filling within tubulin's colchicine binding site, with the bromine atom forming a critical halogen bond with Cys241—a key interaction potentially transferable to this amine scaffold [7].
Despite its promising structural features, (1,3-benzodioxol-5-ylmethyl)(3-bromobenzyl)amine exhibits significant research gaps that represent opportunities for innovation:
Characterization Deficiency: Fundamental physicochemical profiling remains incomplete, with critical parameters including solubility across physiological pH ranges, partition coefficients (LogP/LogD), and solid-state stability lacking systematic documentation. The absence of comprehensive spectroscopic datasets (e.g., ¹³C-NMR in multiple solvents, high-resolution MS/MS fragmentation patterns) hinders compound identification in biological matrices [2] [10].
Synthetic Methodology Limitation: Current production routes suffer from moderate yields (reported 50-65% for reductive amination approaches) and require chromatographic purification, presenting scalability challenges. Opportunities exist for developing catalytic amination processes using transition metal catalysts or biocatalytic approaches to improve atom economy. The compound's potential as a synthetic intermediate remains underexploited, particularly in palladium-mediated transformations where the bromoarene could serve as a cross-coupling site [4] .
Biological Evaluation Gap: No published data exists regarding the compound's target engagement profile, despite structural similarities to established tubulin polymerization inhibitors and phosphodiesterase (PDE) ligands. High-throughput screening against CNS target panels would elucidate potential neurological applications. The photoreactivity potential of the bromo substituent—demonstrated successfully in analogous tubulin inhibitors for spatiotemporal activation—remains completely uninvestigated for this scaffold [7].
Computational Modeling Opportunity: Modern in silico techniques could predict binding poses against high-value targets like tubulin and phosphodiesterase isoforms. Molecular dynamics simulations would elucidate the conformational flexibility of the benzyl-benzodioxolylmethylamine linkage—a critical determinant of biological activity. These approaches could guide targeted structural modifications to enhance selectivity.
Table 3: Strategic Research Priorities for Benzodioxolyl-Bromoaryl Amine Scaffolds
Research Domain | Current Status | Innovation Opportunity | Expected Impact |
---|---|---|---|
Synthetic Chemistry | Multi-step synthesis with purification challenges | Flow chemistry approaches; Catalytic amination | Scalable production for biological screening |
Biological Profiling | Fragment-like screening hit | Targeted library generation around core scaffold | Identification of lead compounds for neurological disorders |
Structural Diversification | Limited derivatives reported | C-H functionalization at benzodioxole C4 position | Enhanced target affinity through steric modulation |
Prodrug Development | No photorelease studies | Photoactivatable analogues based on bromoarene | Precision therapeutics with spatiotemporal control |
The emergence of high-throughput synthetic platforms presents transformative potential for this scaffold. As noted in solid-phase synthesis research, "developing asymmetric synthesis-derived organic reactions on solid phase allows the synthesis of complex natural product-like compounds in a high-throughput manner" [3]. Adapting these approaches could generate structurally diverse libraries featuring stereochemical complexity and polyfunctional architectures beyond current capabilities. The compound's structural simplicity makes it an ideal candidate for automated parallel synthesis aimed at generating analogues with enhanced target affinity and improved drug-like properties [3].
Comprehensive Compound Data Table
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: